Balanced MT1/MT2 Affinity vs. MT2-Biased Comparators Luzindole and 4-P-PDOT
S-22153 binds with high affinity to both human MT1 and MT2 receptors, while luzindole and 4-P-PDOT are strongly MT2-biased [1][2]. This balanced profile enables full antagonism of endogenous melatonin at both subtypes without requiring co-administration of multiple agents.
| Evidence Dimension | Receptor binding affinity (Ki) at human MT1 and MT2 receptors |
|---|---|
| Target Compound Data | hMT1 Ki = 8.6 nM (CHO cells), 16.3 nM (HEK cells); hMT2 Ki = 6.0 nM (CHO cells), 8.2 nM (HEK cells); MT1/MT2 ratio = 1.4–2.0 |
| Comparator Or Baseline | Luzindole: hMT1 Ki = 158 nM, hMT2 Ki = 10.2 nM (MT1/MT2 ratio = 15.5); 4-P-PDOT: hMT1 Ki = 56 nM, hMT2 Ki = 0.46 nM (MT1/MT2 ratio = 122) |
| Quantified Difference | S-22153 is ~18-fold more potent at MT1 than luzindole, while maintaining comparable MT2 affinity; S-22153's MT1/MT2 affinity ratio indicates a balanced antagonist, whereas 4-P-PDOT is >120-fold MT2-selective |
| Conditions | Radioligand displacement assays using [125I]-2-iodomelatonin on human recombinant MT1 and MT2 receptors stably expressed in CHO and HEK cells |
Why This Matters
Procurement of a balanced MT1/MT2 antagonist eliminates the need to purchase and dose-normalize two separate subtype-selective compounds, reducing both cost and experimental complexity.
- [1] Delagrange P, Renard P, Lesieur D, et al. New selective ligands of human cloned melatonin MT1 and MT2 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. 2003;367(Suppl 1):R147. View Source
- [2] Dubocovich ML. Luzindole (N-0774): a novel melatonin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. 1988;246(3):902-910. / 4-P-PDOT Ki data from Tocris Bioscience and Abcam technical datasheets (MT2 Ki = 0.46 nM, MT1 Ki = 56 nM). View Source
